![molecular formula C13H26NO2+ B14514741 Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- CAS No. 62595-42-0](/img/structure/B14514741.png)
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-: is a chemical compound that belongs to the piperidinium family. This compound is characterized by its unique structure, which includes a piperidinium ring substituted with a methyl group and an ethyl group that is further substituted with an oxopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of piperidine with 1-bromo-2-(1-oxopentyl)ethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium iodide
- 1-Ethyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- 1-Butyl-1-methylpiperidinium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness
Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62595-42-0 |
|---|---|
Molecular Formula |
C13H26NO2+ |
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl pentanoate |
InChI |
InChI=1S/C13H26NO2/c1-3-4-8-13(15)16-12-11-14(2)9-6-5-7-10-14/h3-12H2,1-2H3/q+1 |
InChI Key |
HVLWIILUWYSARP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC[N+]1(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
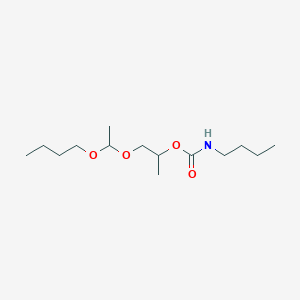
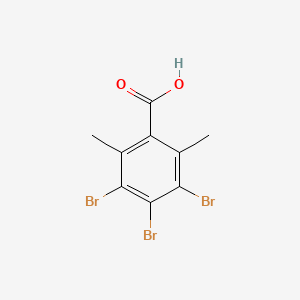
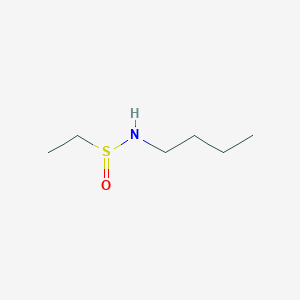
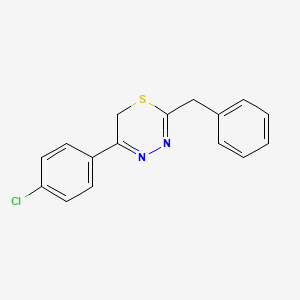
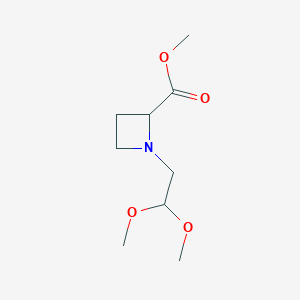

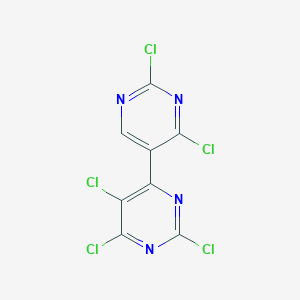
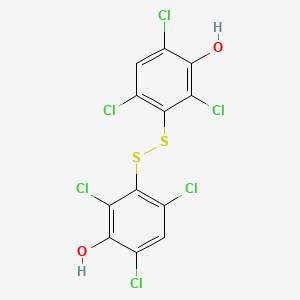
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
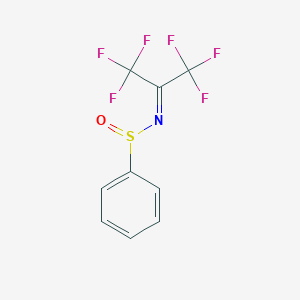

![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
